1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene
Overview
Description
1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H3ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt . Another method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in toluene under the catalysis of anhydrous aluminum trichloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of toluene as a reaction solvent and anhydrous aluminum trichloride as a catalyst ensures high safety and low environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different fluorinated aromatic compounds.
Scientific Research Applications
1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(difluoromethyl)-5-fluorobenzene
- 1-Chloro-3-fluoro-2-methoxybenzene
Comparison
1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, compared to similar compounds. For instance, the presence of multiple fluorine atoms can enhance the compound’s electron-withdrawing effects, influencing its reactivity in substitution and other reactions .
Properties
IUPAC Name |
1-chloro-3-(difluoromethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPQAOPMSUCXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242624 | |
Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-82-7 | |
Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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